molecular formula C17H18O3S B3932377 2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one

2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one

Cat. No.: B3932377
M. Wt: 302.4 g/mol
InChI Key: LADJMFXETZURBR-UHFFFAOYSA-N
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Description

2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one is a complex organic compound that features a unique structure combining furan, thiophene, and cyclohexanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between furan and thiophene derivatives . This reaction is carried out under microwave irradiation in the presence of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan and thiophene derivatives.

Scientific Research Applications

2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-[3-(furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c18-14-6-2-1-5-12(14)13(17-8-4-10-21-17)11-15(19)16-7-3-9-20-16/h3-4,7-10,12-13H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJMFXETZURBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Reactant of Route 2
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Reactant of Route 3
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Reactant of Route 4
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Reactant of Route 6
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one

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